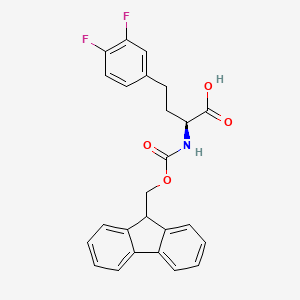

Fmoc-3,4-difluoro-L-homophenylalanine

Description

BenchChem offers high-quality Fmoc-3,4-difluoro-L-homophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3,4-difluoro-L-homophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHBVIFVZSOURL-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Peptide Therapeutics: The Strategic Role of Fmoc-3,4-difluoro-L-homophenylalanine

Executive Summary

Native peptides, while highly selective and potent, are frequently bottlenecked in clinical development by rapid proteolytic degradation and poor membrane permeability. The integration of unnatural amino acids (UAAs) is the definitive solution to these pharmacokinetic challenges. Fmoc-3,4-difluoro-L-homophenylalanine is a highly specialized, synthetically accessible UAA designed to optimize target engagement and metabolic stability. This technical guide provides an in-depth analysis of its chemical properties, mechanistic advantages in drug design, and a self-validating protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Chemical Profile & Physicochemical Properties

To effectively utilize this building block, one must first understand its fundamental properties. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group ensures compatibility with standard orthogonal peptide synthesis, while the difluorinated homophenylalanine side chain dictates the molecule's unique behavior.

Table 1: Core Physicochemical Properties

| Property | Value |

| Chemical Name | Fmoc-3,4-difluoro-L-homophenylalanine |

| CAS Number | 1260608-07-8[1] |

| Molecular Formula | C25H21F2NO4 |

| Molecular Weight | 437.44 g/mol |

| Stereochemistry | L-isomer (S-configuration at the α-carbon) |

| Protecting Group | Fmoc (Base-labile) |

| Appearance | White to off-white powder |

| Storage Conditions | Sealed in dry environment, 2-8°C |

Mechanistic Causality in Drug Design

As application scientists, we do not select UAAs at random; every structural modification serves a distinct pharmacological purpose. The architecture of Fmoc-3,4-difluoro-L-homophenylalanine leverages two primary modifications: homologation and fluorination.

The Homologation Effect

Homophenylalanine differs from standard phenylalanine by the addition of a single methylene (-CH2-) group between the alpha-carbon and the aromatic ring.

-

Causality: This extension increases the conformational flexibility of the side chain. In structure-based drug design, this allows the aromatic pharmacophore to probe deeper into narrow, hydrophobic binding pockets. This mechanism has been successfully utilized in the development of highly potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors[2].

The Fluorination Effect

Fluorine is highly electronegative yet sterically similar to hydrogen, making it an ideal bioisostere.

-

Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize aromatic rings at electron-rich positions. By substituting hydrogen with fluorine at the 3 and 4 positions, these primary sites of oxidative metabolism are electronically deactivated and sterically blocked.

-

Proteolytic Stability: The difluorophenyl group alters the local dihedral angles of the peptide backbone. This creates subtle steric and electronic clashes within the active sites of degrading proteases, effectively preventing the hydrolytic cleavage of adjacent amide bonds[3]. Studies on fluorinated GLP-1 analogues have demonstrated that such substitutions can drastically increase the circulating half-life of peptide therapeutics[4].

-

Enhanced Lipophilicity: The highly polarized C-F bond increases the overall hydrophobicity (LogP) of the peptide, facilitating improved partitioning into lipid bilayers and enhancing membrane permeability.

Mechanistic pathways showing how structural modifications enhance pharmacological properties.

Self-Validating Experimental Protocol: SPPS Workflow

The incorporation of sterically demanding, fluorinated amino acids requires optimized coupling conditions. The following protocol outlines a self-validating Solid-Phase Peptide Synthesis (SPPS) workflow designed to ensure >99% coupling efficiency.

Reagent Selection & Causality

-

Coupling Reagent: HATU is selected over standard HBTU. Causality: The electron-withdrawing nature of the difluorophenyl group can slightly deactivate the kinetics of the coupling reaction. HATU provides superior reactivity for sterically hindered and electronically modified UAAs.

-

Base: DIPEA (N,N-Diisopropylethylamine). Causality: Provides the necessary basic environment for carboxylate activation without causing significant racemization.

Step-by-Step Methodology

Step 1: Resin Swelling

-

Action: Suspend Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Causality: Swelling expands the polymer matrix, maximizing the surface area and exposing the functional amine groups for subsequent reactions.

Step 2: Fmoc Deprotection & Validation

-

Action: Treat the resin with 20% Piperidine in DMF (2 x 10 min).

-

Causality: Piperidine initiates a base-catalyzed β-elimination, removing the Fmoc protecting group to expose the primary amine.

-

Self-Validation System: Monitor the UV absorbance of the reaction effluent at 301 nm. The formation of the dibenzofulvene-piperidine adduct absorbs strongly at this wavelength. A plateau in the UV signal mathematically confirms that deprotection is complete.

Step 3: Amino Acid Coupling

-

Action: Prepare a solution of Fmoc-3,4-difluoro-L-homophenylalanine (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Add to the resin and agitate for 60-90 minutes at room temperature.

-

Causality: The slight substoichiometric ratio of HATU prevents the capping of unreacted amines by tetramethylguanidinium byproducts, ensuring that only the activated amino acid reacts with the resin.

Step 4: Coupling Validation (Kaiser Test)

-

Action: Perform a colorimetric Kaiser Test on a micro-cleaved resin sample.

-

Self-Validation System: A yellow solution indicates the absence of free primary amines (successful coupling). A blue solution indicates incomplete coupling, immediately triggering an automated re-coupling cycle to prevent deletion sequences.

Step 5: Global Cleavage

-

Action: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the solid support. Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing the re-alkylation of the peptide by reactive protecting group intermediates.

Step-by-step SPPS workflow for coupling Fmoc-3,4-difluoro-L-homophenylalanine.

Conclusion

Fmoc-3,4-difluoro-L-homophenylalanine is a powerful tool in the arsenal of peptide chemists. By strategically combining the extended reach of homophenylalanine with the metabolic shielding of a difluorinated aromatic ring, researchers can engineer therapeutics that bypass traditional pharmacokinetic limitations. When integrated using rigorous, self-validating SPPS protocols, this unnatural amino acid enables the development of next-generation peptide drugs with superior half-lives and target affinities.

References

- ChemScene. "1260608-07-8 | Fmoc-3,4-difluoro-L-homophenylalanine."

- Organic Chemistry Frontiers (RSC). "Fluorine-containing macrocyclic peptides and peptidomimetics."

- National Institutes of Health (NIH). "Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1."

- National Institutes of Health (NIH).

- ResearchGate.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-3,4-difluoro-L-homophenylalanine CAS 270063-55-3

Technical Guide: Fmoc-3,4-difluoro-L- -homophenylalanine (CAS 270063-55-3)

Executive Summary

Fmoc-3,4-difluoro-L-

The incorporation of the 3,4-difluorophenyl moiety serves a dual purpose in medicinal chemistry: it modulates lipophilicity and metabolic stability via the "Fluorine Effect," while the

Chemical Profile & Physicochemical Properties[1][2][3][4]

CAS 270063-55-3 refers specifically to the

Identity & Specifications

| Property | Specification |

| Chemical Name | (S)-3-(Fmoc-amino)-4-(3,4-difluorophenyl)butyric acid |

| Common Name | Fmoc-3,4-difluoro-L- |

| CAS Number | 270063-55-3 |

| Molecular Formula | |

| Molecular Weight | 437.44 g/mol |

| Chirality | L-configuration (S-isomer at the |

| Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) - Base labile |

| Solubility | Soluble in DMF, DMSO, NMP; Low solubility in water/DCM |

Structural Analysis

The compound features an Fmoc-protected secondary amine on the

Strategic Utility in Drug Design

The -Backbone Advantage

Incorporating CAS 270063-55-3 introduces a methylene group (

-

Proteolytic Stability: Mammalian proteases (e.g., chymotrypsin, pepsin) are evolved to cleave

-peptide bonds. The altered geometry of the -

Foldamer Formation:

-amino acids promote the formation of stable secondary structures, such as the 14-helix (requires cyclic constraints or specific alternation) or extended sheets, which can mimic protein-protein interaction (PPI) domains.

The Fluorine Effect (3,4-Difluoro Substitution)

The specific 3,4-difluoro pattern is not arbitrary; it is a calculated medicinal chemistry tactic:

-

Metabolic Blocking: The C3 and C4 positions of the phenyl ring are primary sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks these "soft spots," preventing rapid clearance.

-

Electronic Modulation: Fluorine is highly electronegative. This reduces the electron density of the phenyl ring, enhancing

- -

Lipophilicity: The C-F bond increases the overall lipophilicity (

) of the side chain compared to C-H, potentially improving membrane permeability and blood-brain barrier (BBB) crossing.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Role: Senior Application Scientist

Context: The coupling of

Reagent Preparation

-

Solvent: Use High-Grade DMF (Dimethylformamide). Ensure it is amine-free to prevent premature Fmoc removal.

-

Stock Solution: Dissolve Fmoc-3,4-difluoro-L-

-homophenylalanine to a concentration of 0.2 M .-

Note: If the solution appears cloudy, mild sonication (30-60s) is recommended. Do not heat above 40°C to avoid Fmoc degradation.

-

Coupling Cycle (Self-Validating Protocol)

This workflow assumes a standard Rink Amide or Wang resin (loading 0.3–0.6 mmol/g).

Step 1: Fmoc Deprotection (Pre-Cycle)

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Wash with DMF (3x), DCM (3x), DMF (3x).

-

Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines). A positive result (blue) confirms the resin is ready for coupling.

Step 2: Activation & Coupling

Due to the slower kinetics of

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

-

Base: DIEA (Diisopropylethylamine).

-

Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 6.0 eq DIEA.

Protocol:

-

Dissolve Amino Acid (3 eq) and HATU (2.9 eq) in minimum dry DMF.

-

Add DIEA (6 eq) immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid racemization.

-

Reaction Time: Agitate for 2 to 4 hours at room temperature. (Standard

-AA is usually 45-60 min). -

Validation: Wash resin with DMF.[1][2][3][4] Perform a Kaiser test.

-

Colorless/Yellow: Coupling complete (>99%).

-

Blue: Incomplete coupling. Action: Re-couple using fresh reagents (Double Coupling).

-

Step 3: Capping (Crucial for

-

Add Acetic Anhydride/Pyridine/DMF (1:2:10) for 10 minutes.

-

Wash thoroughly.

Cleavage & Isolation

-

Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%

. -

Duration: 2–3 hours. The C-F bonds are stable under standard acidolysis conditions.

-

Precipitation: Cold Diethyl Ether.

Visualizing the Workflow

The following diagram illustrates the critical decision points when integrating this specific

Figure 1: Optimized SPPS Decision Tree for Beta-Amino Acid Incorporation.

Mechanistic Diagram: The Fluorine-Beta Synergy

This conceptual diagram maps how the chemical features of Fmoc-3,4-difluoro-L-

Figure 2: Structure-Activity Relationship (SAR) mapping of the compound.

Quality Control & Analytical Expectations

When analyzing peptides containing this residue via HPLC/MS:

-

Retention Time: Expect a shift to higher retention times (more hydrophobic) compared to the non-fluorinated homophenylalanine or standard phenylalanine analogs.

-

Mass Spectrometry: The 3,4-difluoro substitution adds approximately 36 Da relative to the hydrogenated parent (H = 1, F = 19;

). -

Chiral Purity: Critical for bioactivity. Ensure the supplier provides chiral HPLC data (e.g., >99% ee) as

-amino acids can be difficult to resolve if racemized.

References

-

Sigma-Aldrich. (S)-Fmoc-3,4-difluoro-beta-Homophe-OH Product Specification. Retrieved from

-

Chem-Impex International. Fmoc-3,4-difluoro-L-phenylalanine and Analogs in Drug Discovery. Retrieved from

-

Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Retrieved from

-

Santa Cruz Biotechnology. Fmoc-3,4-difluoro-L-beta-homophenylalanine Data Sheet. Retrieved from

-

Journal of Medicinal Chemistry. Fluorine in drug discovery: Role, design and case studies. (2025). Retrieved from

Technical Analysis: Fmoc-3,4-difluoro-L-homophenylalanine vs. Phenylalanine

This technical guide provides a structural and functional analysis of Fmoc-3,4-difluoro-L-homophenylalanine compared to the canonical Phenylalanine . It is designed for researchers in peptide therapeutics and medicinal chemistry.[1][2]

Executive Summary

Fmoc-3,4-difluoro-L-homophenylalanine (Fmoc-3,4-F2-Hph-OH) represents a dual-modification of the canonical phenylalanine scaffold. It combines side-chain homologation (extension by one methylene unit) with ring fluorination (positions 3 and 4). This non-canonical amino acid (NCAA) is utilized in drug discovery to modulate peptide conformation, enhance proteolytic stability, and access deep hydrophobic pockets in target receptors that are inaccessible to standard phenylalanine residues.

Structural Architecture & Comparative Analysis

The structural divergence between Phenylalanine (Phe) and Fmoc-3,4-difluoro-L-homophenylalanine lies in two distinct vectors: steric extension and electronic modulation.

Molecular Scaffold Comparison

| Feature | Fmoc-L-Phenylalanine | Fmoc-3,4-difluoro-L-homophenylalanine |

| CAS Number | 35661-40-6 | 1260608-07-8 |

| Molecular Formula | ||

| Molecular Weight | 387.43 g/mol | 437.44 g/mol |

| Side Chain Length | ||

| Distance ( | ~1.54 Å (1 bond) | ~2.5-3.0 Å (2 bonds) |

| Ring Substitution | None (H) | 3,4-Difluoro |

| Electronic Character | Electron-rich aromatic | Electron-deficient aromatic |

The "Homo" Effect (Steric Extension)

The transition from Phenylalanine to Homophenylalanine involves the insertion of a methylene group (

-

Conformational Entropy: The additional rotatable bond increases the entropic cost of binding but allows the aromatic ring to adopt a wider range of orientations.

-

Reach: The side chain is extended by approximately 1.54 Å. This allows the fluorinated ring to penetrate deeper into hydrophobic sub-pockets (e.g., S1 or S2 pockets of proteases) that are sterically occluded for standard Phe.

The "Fluoro" Effect (Electronic Modulation)

Fluorine is an isostere of hydrogen but possesses the highest electronegativity (3.98 Pauling scale).

-

Lipophilicity: The C-F bond is more hydrophobic than the C-H bond. Bis-fluorination at positions 3 and 4 significantly increases the

of the side chain, enhancing membrane permeability and hydrophobic collapse in protein cores. -

Quadrupole Moment: Benzene has a negative quadrupole moment (electron density above/below the ring). Fluorination withdraws electron density, inverting or neutralizing this moment. This alters

stacking interactions, often favoring face-to-face stacking with electron-rich rings (like Trp or Tyr) rather than the edge-to-face geometry typical of Phe-Phe interactions.

Visualization of Structural Hierarchy

The following diagram illustrates the logical derivation of the target molecule from the parent scaffold, highlighting the impact of each modification.

Caption: Structural evolution from Phenylalanine to the 3,4-difluoro-homo analog, detailing physicochemical shifts.

Synthesis & Solid-Phase Peptide Synthesis (SPPS) Protocol

Integrating Fmoc-3,4-difluoro-L-homophenylalanine into SPPS requires specific attention to coupling efficiency due to the increased steric bulk and hydrophobicity.

Solubility and Handling

-

Solvent: The fluorinated side chain increases hydrophobicity. Dissolve in NMP (N-methyl-2-pyrrolidone) or DMF with brief sonication.

-

Concentration: Standard 0.1 M - 0.2 M solutions are typically stable.

Coupling Protocol (Fmoc-SPPS)

Due to the "homo" extension, the reactive carboxyl group is further from the bulky aromatic ring compared to Phe, which theoretically reduces steric hindrance at the reaction center. However, the overall bulk of the side chain can induce aggregation in growing peptide chains.

Recommended Cycle:

-

Deprotection: 20% Piperidine in DMF (

min). -

Wash: DMF (

min). -

Activation:

-

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.

-

Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 8 eq DIEA.

-

Time: Single coupling for 45-60 minutes is usually sufficient. Double coupling is recommended if the residue follows a beta-branched amino acid (Val, Ile, Thr).

-

-

Capping: Acetic anhydride/DIEA (optional but recommended for long sequences).

Experimental Workflow Diagram

Caption: Optimized SPPS cycle for incorporating hydrophobic NCAAs like Fmoc-3,4-difluoro-L-homophenylalanine.

Medicinal Chemistry Implications[1][2][4][5]

Proteolytic Stability

The incorporation of 3,4-difluoro-L-homophenylalanine significantly enhances resistance to proteases (e.g., Chymotrypsin).

-

Mechanism: Chymotrypsin cleaves on the C-terminal side of aromatic residues. The "homo" extension alters the distance between the aromatic anchor and the scissile bond, misaligning the catalytic triad. Furthermore, the C-F bonds resist oxidative metabolism (P450) better than C-H bonds.

Potency and Selectivity

-

Fluorine Scan: Replacing Phe with 3,4-difluoro-Phe or 3,4-difluoro-HomoPhe is a standard "fluorine scan" tactic.

-

Binding Affinity: The electron-deficient ring can form stronger interactions with electron-rich residues in the receptor pocket (e.g., cation-

interactions with Arginine are weakened, but interactions with electron-rich aromatics are strengthened). -

Case Study Utility: This residue is particularly useful when optimizing inhibitors for metalloproteases or GPCRs where the binding pocket is deep and hydrophobic.

References

- Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated phenylalanines on peptide self-assembly and proteolytic stability." Chemistry – A European Journal.

- Smits, R., et al. (2008). "Strategic use of non-canonical amino acids in peptide drug discovery." Journal of Medicinal Chemistry. (Contextual grounding on homo-amino acids).

Sources

A Technical Guide to Fmoc-3,4-difluoro-L-homophenylalanine: Properties, Analysis, and Application in Advanced Peptide Synthesis

Abstract: This technical guide provides an in-depth overview of Fmoc-3,4-difluoro-L-homophenylalanine, a specialized non-canonical amino acid derivative crucial for modern drug discovery and peptide science. We will explore its fundamental physicochemical properties, outline rigorous protocols for its purification and analytical characterization, and discuss its strategic application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of fluorinated amino acids to enhance the therapeutic potential and analytical tractability of synthetic peptides.

Core Physicochemical Properties

Fmoc-3,4-difluoro-L-homophenylalanine is a synthetic amino acid building block where the amine group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. The structure incorporates a homophenylalanine backbone, extending the aliphatic chain by one methylene group compared to phenylalanine, and features two fluorine atoms on the phenyl ring. These modifications are not merely structural; they are designed to impart specific, desirable characteristics to a peptide sequence.

The molecular formula for this compound is C₂₅H₂₁F₂NO₄, and its precise molecular weight is 437.44 g/mol [1][2]. A comprehensive summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Weight | 437.44 | [1][2] |

| Molecular Formula | C₂₅H₂₁F₂NO₄ | [1] |

| CAS Number | 1260608-07-8 | [1] |

| Appearance | White to off-white powder | Inferred from similar compounds[3][4] |

| Purity | Typically ≥95% (HPLC) | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Below is a diagram illustrating the chemical structure of Fmoc-3,4-difluoro-L-homophenylalanine.

Caption: Chemical structure of Fmoc-3,4-difluoro-L-homophenylalanine.

Synthesis and Purification: A Commitment to Purity

The synthesis of fluorinated amino acids is a specialized field, often involving multi-step pathways to introduce fluorine atoms with high regioselectivity[][6]. The general and trusted approach for creating the final Fmoc-protected product involves two conceptual stages:

-

Synthesis of the Core Amino Acid: The unprotected 3,4-difluoro-L-homophenylalanine is first synthesized. This is a non-trivial process that typically involves coupling a fluorinated aryl group with a chiral amino acid precursor[6].

-

Fmoc Protection: The free amine of the synthesized amino acid is then reacted with an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions to yield the final product[7].

Causality in Purification: Crude synthetic products invariably contain unreacted starting materials and side-products. For peptide synthesis, the purity of the building blocks is paramount, as impurities can lead to failed sequences or the generation of hard-to-separate byproducts[8]. Therefore, robust purification is not optional. The standard and most effective method is preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: Preparative RP-HPLC Purification

-

Column Selection: A C18 stationary phase is the workhorse for purifying Fmoc-amino acids due to its effective retention of hydrophobic molecules[9][10].

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as Dimethylformamide (DMF), and dilute with the initial mobile phase solvent mixture (e.g., 1:1 acetonitrile/water)[9].

-

Mobile Phase:

-

Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA). The TFA acts as an ion-pairing agent to improve peak shape.

-

Phase B: Acetonitrile with 0.1% TFA.

-

-

Gradient Elution: A linear gradient, for instance from 30% to 80% Mobile Phase B over 30-40 minutes, is employed to effectively separate the target compound from more polar and less polar impurities.

-

Fraction Collection & Analysis: Collect fractions corresponding to the main product peak. Analyze the purity of each fraction using analytical HPLC before pooling the pure fractions.

-

Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final product as a stable, fluffy powder.

Analytical Characterization: A Self-Validating System

To ensure scientific integrity, every batch of a custom building block like Fmoc-3,4-difluoro-L-homophenylalanine must be rigorously validated for identity, purity, and structural correctness.

Caption: A self-validating workflow for the quality control of the title compound.

Purity Assessment by RP-HPLC

This is the gold standard for determining the chemical purity of Fmoc-amino acids[8].

-

Objective: To separate and quantify the target compound relative to any process-related impurities.

-

Protocol:

-

Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: As described in the purification protocol (A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA).

-

Gradient: A typical analytical gradient is a linear ramp from 5% to 95% Mobile Phase B over 20 minutes[8].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance. The Fmoc group provides a strong chromophore, making detection at 265 nm or 301 nm highly specific and sensitive[7]. Monitoring at 220 nm is also common for detecting any peptide-like impurities[7][10].

-

Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

-

Identity Confirmation by Mass Spectrometry (MS)

MS is non-negotiable for confirming that the correct molecule has been synthesized[7].

-

Objective: To verify the molecular weight of the compound.

-

Methodology: Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or TOF) is standard.

-

Expected Result: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺.

-

Expected m/z = (Molecular Weight of C₂₅H₂₁F₂NO₄) + (Mass of H⁺)

-

Expected m/z = 437.44 + 1.008 = 438.45

-

-

Expert Insight: High-resolution mass spectrometry (HRMS) can further validate the identity by confirming the elemental composition to within a few parts per million (ppm), providing an exceptionally high degree of confidence. Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which provides further structural proof[11].

Structural Verification by ¹⁹F NMR Spectroscopy

For a fluorinated compound, ¹⁹F NMR is a uniquely powerful tool.

-

Objective: To confirm the presence and chemical environment of the fluorine atoms.

-

Causality: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a highly sensitive NMR probe[12]. Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are remarkably clean, with signals appearing only from the labeled compound[13][14].

-

Expected Result: The spectrum should show distinct signals corresponding to the two different fluorine atoms on the aromatic ring. The chemical shifts of these signals are exquisitely sensitive to the local electronic environment, providing an unambiguous fingerprint of the 3,4-difluoro substitution pattern.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-3,4-difluoro-L-homophenylalanine is as a building block in Fmoc-based SPPS to create novel peptides with enhanced properties[3][15].

The Strategic Value of Incorporation:

-

Enhanced Stability: Fluorine's high electronegativity can create strong C-F bonds and shield adjacent chemical bonds from metabolic degradation, potentially increasing the in-vivo half-life of a peptide therapeutic.

-

Modulation of Bioactivity: The introduction of fluorine can alter the pKa, hydrophobicity, and conformational preferences of the amino acid side chain, which can lead to improved binding affinity and selectivity for a biological target[].

-

¹⁹F NMR Probe: When incorporated into a larger peptide or protein, the fluorine atoms serve as sensitive, non-perturbative probes for studying peptide structure, dynamics, and interactions with other molecules via ¹⁹F NMR[12][14].

Caption: The core workflow for incorporating the title amino acid in Fmoc-SPPS.

Protocol: Standard Coupling in Automated SPPS

-

Resin Preparation: Start with a solid support (e.g., Rink Amide resin) on which the preceding part of the peptide has been synthesized, ending with a free N-terminal amine.

-

Fmoc Deprotection (if applicable): Before the coupling step, the N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in DMF[7][16]. This step is followed by extensive washing with DMF to remove all traces of piperidine.

-

Activation and Coupling:

-

Dissolve Fmoc-3,4-difluoro-L-homophenylalanine (typically 3-5 equivalents over the resin loading) in a synthesis-grade solvent like DMF.

-

Add an activating agent. Common choices include HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a carbodiimide-based system like DIC/OxymaPure®[16][17].

-

Add the activated amino acid solution to the synthesis vessel containing the resin. Allow the reaction to proceed for a standard coupling time (e.g., 30-60 minutes).

-

-

Post-Coupling Wash: Thoroughly wash the resin with DMF to remove all unreacted amino acid and coupling reagents[7].

-

Cycle Repetition: The process of deprotection and coupling is repeated for each subsequent amino acid in the sequence.

-

Final Cleavage: Once the full peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as 95% TFA with scavengers[10].

References

-

Angewandte Chemie. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. [Link]

-

ACS Chemical Biology. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. [Link]

-

PubMed. Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). [Link]

-

Aapptec Peptides. Fmoc-Phe(3,4-diF)-OH [198560-43-9]. [Link]

-

Teledyne ISCO. Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

-

PMC. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. [Link]

-

ResearchGate. The most commonly used fluorinated amino acids for PrOF NMR. [Link]

- Google Patents. HPLC free purification of peptides by the use of new capping and capture reagents.

-

MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

-

Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. alfachemic.com [alfachemic.com]

- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. teledyneisco.com [teledyneisco.com]

- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 11. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemimpex.com [chemimpex.com]

- 16. mdpi.com [mdpi.com]

- 17. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents [patents.google.com]

Fmoc-3,4-difluoro-L-beta-homophenylalanine: Strategic Sourcing, Critical Quality Attributes, and SPPS Integration in Peptide Drug Discovery

Executive Summary

In the landscape of modern peptide drug development, the incorporation of unnatural amino acids is a primary strategy for overcoming the poor pharmacokinetic (PK) profiles of native peptides. Fmoc-3,4-difluoro-L-beta-homophenylalanine (CAS: 270063-55-3) represents a dual-modality building block, combining the metabolic shielding of fluorination with the structural resilience of a

This technical guide outlines the physicochemical rationale for utilizing this specific derivative, defines the Critical Quality Attributes (CQAs) required when evaluating suppliers, and provides self-validating protocols for both analytical verification and Solid-Phase Peptide Synthesis (SPPS) integration.

Mechanistic Rationale: The Convergence of Fluorination and -Homologation

To understand why stringent supplier quality is necessary, one must first understand the causality behind the molecule's design:

-

The Fluorine Effect (3,4-Difluoro Substitution): The substitution of fluorine at the 3 and 4 positions of the phenyl ring exerts a strong electron-withdrawing effect. This lowers the pKa of the remaining aromatic protons, altering the

-electron cloud and enhancing -

The

-Amino Acid Effect (Homologation): The insertion of an additional methylene (-CH

Critical Quality Attributes (CQAs) in Supplier Selection

When sourcing Fmoc-3,4-diF-

| Critical Quality Attribute (CQA) | Specification Threshold | Analytical Method | Mechanistic Rationale for Limit |

| Chemical Purity | LC-UV (214 nm / 254 nm) | Minimizes the accumulation of truncated or deletion sequences during iterative SPPS cycles. | |

| Enantiomeric Excess (ee) | Chiral HPLC | Prevents the formation of diastereomeric peptides. Diastereomers of a 30-mer peptide exhibit nearly identical hydrophobicity, making preparative HPLC separation nearly impossible. | |

| Des-fluoro Impurities | LC-MS / | Monofluoro-analogs ( | |

| Fmoc-deprotected Species | LC-UV-MS | Free amines in the raw material cause premature coupling and double-insertion events during the activation step. |

Self-Validating Analytical Workflow for Supplier Batches

Do not assume supplier CoAs are absolute. Establish a self-validating internal protocol to verify the integrity of the building block before committing it to an expensive automated synthesizer.

Protocol: Orthogonal Validation of Fmoc-3,4-diF-

-

System Suitability (Self-Validation): Before analyzing the supplier batch, inject a blank (Diluent: Acetonitrile/Water) to ensure zero column carryover. Inject a known reference standard to verify theoretical plate count (

) and peak tailing factor ( -

Step 1: Chemical Purity via LC-UV-MS

-

Dissolve 1 mg of the supplier API in 1 mL of 50:50 MeCN:H

O (0.1% Formic Acid). -

Run a gradient of 5% to 95% MeCN over 15 minutes on a C18 column (e.g., Waters BEH C18, 1.7 µm).

-

Confirm the exact mass

Da via ESI-MS. Causality Check: Reject the batch if des-fluoro impurities (

-

-

Step 2: Positional Isomer Check via

F-NMR-

Dissolve 5 mg of the sample in DMSO-

. -

Acquire

F-NMR spectra at 376 MHz. -

Verify the presence of exactly two distinct multiplets corresponding to the 3- and 4-position fluorines. Additional fluorine signals indicate contamination by 2,4-difluoro or 3,5-difluoro isomers, which alters the target's binding thermodynamics.

-

-

Step 3: Chiral Integrity via Normal-Phase Chiral HPLC

-

Dissolve the sample in Hexane/Isopropanol (80:20).

-

Inject onto a Chiralpak IC column. Ensure resolution (

) between the L-enantiomer and D-enantiomer is

-

Figure 1: Sequential analytical workflow for verifying supplier batches of Fmoc-3,4-diF-β-HoPhe-OH.

Integration into Solid-Phase Peptide Synthesis (SPPS)

The physical structure of

Protocol: Optimized SPPS Coupling for

-

Deprotection: Treat the resin with 20% Piperidine in DMF for

minutes. Wash thoroughly with DMF ( -

Activation: Pre-activate 4.0 equivalents of Fmoc-3,4-diF-

-HoPhe-OH with 4.0 eq of PyBOP and 8.0 eq of N,N-Diisopropylethylamine (DIEA) in DMF for 3 minutes. Causality Note: PyBOP is specifically utilized here because its phosphonium-based activation is highly efficient for sterically hindered,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

First Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

-

Second Coupling (Critical Step): Drain the reaction vessel. Do NOT wash. Immediately add a fresh batch of activated amino acid (using DIC/Oxyma as an orthogonal activation chemistry to prevent reagent-specific truncation) and agitate for another 60 minutes. Causality Note: Single couplings for

-amino acids often plateau at ~85% yield. Draining and adding fresh reagents restores the local concentration of the electrophile, driving the reaction to -

Capping: Treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes to permanently acetylate any unreacted amines, converting potential deletion sequences into easily separable truncated impurities.

Figure 2: Optimized SPPS coupling cycle for sterically hindered β-amino acids.

References

-

Synthesis, structure, and biological applic

-fluorinated -

Recent Developments in the Synthesis of Fluorin

-Amino Acids | Bentham Science | 3 -

PyBOP | 128625-52-5 | Peptide Coupling Reagent | ChemPep |5

-

L-3,4-Difluorophenylalanine Applications in Drug Design | Chem-Impex | 4

Sources

Strategic Fluorination: A Technical Guide to Non-Canonical Amino Acids in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorinated non-canonical amino acids (f-ncAAs) has evolved from a niche structural probe to a cornerstone of modern peptidomimetic drug design.[1] Fluorine—often termed "the element of surprise" in medicinal chemistry—offers a unique combination of extreme electronegativity (3.98 Pauling), high ionization potential, and a van der Waals radius (1.47 Å) that mimics oxygen sterically while maintaining bio-orthogonality.

This guide provides a rigorous technical framework for medicinal chemists and protein engineers to deploy f-ncAAs. We move beyond basic properties to explore the causality of fluorination: how the gauche effect dictates conformation, how C–F bonds modulate proteolytic stability, and how "fluorous" cores alter hydrophobic packing.

Part 1: Physicochemical Principles of Fluorination

The utility of f-ncAAs rests on three physicochemical pillars that distinguish them from their hydrocarbon counterparts.

The Electronic Effect & pKa Modulation

The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Its strong electron-withdrawing nature (inductive effect,

-

Application: Fluorinating the

-position of an amino acid lowers the pKa of the basic amine, reducing its nucleophilicity. This is critical for preventing side reactions (e.g., diketopiperazine formation) during peptide synthesis. -

Aromatic Tuning: In Phenylalanine (Phe) analogs, fluorine atoms pull electron density from the aromatic ring, altering quadrupole moments. This strengthens

-

The "Fluorous" Hydrophobic Effect

While fluorine is hydrophobic, it is also lipophobic (does not mix well with lipids or water). However, in the context of protein cores, perfluorinated side chains (e.g., hexafluoroleucine) occupy similar volumes to their hydrocarbon parents but with significantly higher hydrophobicity.

-

Data Point: A single trifluoromethyl (

) group can increase the

Conformational Control: The Gauche Effect

Perhaps the most powerful tool for structure-based drug design is the stereoelectronic control exerted by fluorine. In 4-fluoroproline, the electronegative fluorine atom prefers a gauche orientation relative to the ring nitrogen's lone pair to maximize

Mechanism Visualization:

The following diagram illustrates how stereochemistry at the 4-position of proline dictates the ring pucker (

Figure 1: The stereoelectronic "Gauche Effect" in 4-fluoroproline. Selecting the 4R or 4S diastereomer allows the chemist to "lock" the peptide backbone into a trans or cis conformation, respectively.

Part 2: Synthesis & Incorporation Strategies

Medicinal chemists typically employ two distinct workflows for incorporating f-ncAAs: Solid Phase Peptide Synthesis (SPPS) for short therapeutic peptides and Genetic Code Expansion (GCE) for larger protein biologics.

Method A: Solid Phase Peptide Synthesis (SPPS)

Context: SPPS is the gold standard for peptides <50 residues. However, the electron-withdrawing nature of fluorine can reduce the nucleophilicity of the amino group, making coupling sluggish.

Protocol: High-Efficiency Coupling of Fluorinated AAs

-

Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU as coupling agents. Avoid standard HBTU for sterically hindered or electronically deactivated f-ncAAs.

-

Base: Collidine or TMP (2,4,6-trimethylpyridine) is preferred over DIPEA to minimize racemization.

| Step | Action | Critical Technical Note |

| 1. Resin Swelling | DCM, 30 min | Ensure full solvation of the polymer matrix. |

| 2. Deprotection | 20% Piperidine in DMF (2 x 5 min) | Remove Fmoc group. Monitor UV absorbance to ensure completion. |

| 3. Activation | 4 eq. f-ncAA + 3.9 eq. HATU + 8 eq. Collidine | Pre-activate for only 30-60 seconds to prevent ester hydrolysis. |

| 4. Coupling | 2-4 hours, double coupling | Crucial: Fluorinated amines are poor nucleophiles. Double coupling (repeating step 3-4) is mandatory for yield >95%. |

| 5. Capping | Acetic anhydride / Pyridine | Permanently blocks unreacted amines to prevent deletion sequences. |

| 6. Cleavage | TFA/TIS/H2O (95:2.5:2.[2]5) | Standard scavengers (TIS) prevent re-attachment of protecting groups. |

Method B: Genetic Code Expansion (GCE)

Context: For proteins >50 residues or cellular studies, chemical synthesis is unviable. GCE utilizes an "orthogonal" tRNA/synthetase pair to hijack a stop codon (usually Amber/TAG) and insert an f-ncAA during translation.

Workflow Logic:

-

Orthogonality: The tRNA/RS pair must not interact with the host (e.g., E. coli) machinery.

-

Suppression: The host genome is engineered (e.g., strain C321.ΔA) to remove Release Factor 1 (RF1), preventing premature translation termination at the TAG codon.

Figure 2: Genetic Code Expansion workflow for site-specific incorporation of fluorinated amino acids.

Part 3: Case Studies in Medicinal Chemistry

Case Study 1: Metabolic Stability in Peptide Therapeutics

Challenge: Native peptides containing Phenylalanine (Phe) are rapidly degraded by chymotrypsin, a protease that cleaves at the C-terminus of aromatic residues.[1] Solution: Substitution of Phe with 2-fluorophenylalanine (2-F-Phe) or 4-fluorophenylalanine (4-F-Phe) .

-

Mechanism: The fluorine atom withdraws electron density from the phenyl ring, destabilizing the transition state required for chymotrypsin recognition and cleavage.

-

Result: In a study of GnRH (Gonadotropin-releasing hormone) analogs, incorporating 4-F-Phe increased the half-life (

) in human serum by >3-fold without disrupting receptor binding affinity.

Case Study 2: Conformational Locking in Collagen Mimetics

Challenge: Collagen stability relies on the trans conformation of Proline-Hydroxyproline bonds. Synthetic collagen mimetics often fail to fold into stable triple helices. Solution: Incorporation of (4R)-4-fluoroproline .

-

Mechanism: As detailed in the Gauche Effect section, (4R)-F-Pro strongly favors the

-exo pucker, which pre-organizes the backbone dihedral angles ( -

Result: Peptides containing (4R)-F-Pro form hyper-stable triple helices with melting temperatures (

) significantly higher than native collagen sequences. Conversely, the (4S) diastereomer destabilizes the helix, providing a "switch" to modulate stability.

Part 4: Decision Matrix for f-ncAA Selection

Use this logic flow to select the appropriate fluorinated amino acid based on your specific medicinal chemistry objective.

Figure 3: Decision matrix for selecting fluorinated non-canonical amino acids.

References

-

Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Source: Journal of the American Chemical Society (2003).[3] URL:[Link][3]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Source: Beilstein Journal of Organic Chemistry (2020).[4] URL:[Link]

-

Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Source: Organic & Biomolecular Chemistry (2006). URL:[Link]

-

Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Source: Chemical Science (2023). URL:[Link]

-

Genetic Code Expansion. Source: Addgene (Technical Guide). URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between Fmoc-L-homophenylalanine and Fmoc-beta-homophenylalanine

Executive Summary

In the engineering of peptidomimetics and stable therapeutic peptides, the modification of the phenylalanine (Phe) scaffold is a critical strategy for enhancing proteolytic stability and receptor selectivity. However, the nomenclature surrounding "homophenylalanine" often leads to confusion between two distinct chemical entities: Fmoc-L-homophenylalanine and Fmoc-beta-homophenylalanine .

This guide delineates the structural, synthetic, and functional differences between these two building blocks.

-

Fmoc-L-homophenylalanine (Fmoc-Hph-OH) is an

-amino acid with an extended side chain (phenethyl). It is used primarily to probe the depth of hydrophobic pockets in receptors. -

Fmoc-beta-homophenylalanine (Fmoc-

-HomoPhe-OH) is a

Structural Chemistry & Nomenclature

The fundamental difference lies in where the homologation (addition of a methylene group) occurs: the side chain or the backbone.

Comparative Analysis

| Feature | Fmoc-L-Homophenylalanine | Fmoc-beta-homophenylalanine |

| Common Abbreviation | Fmoc-Hph-OH | Fmoc- |

| Amino Acid Type | ||

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid | (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid |

| Backbone Structure | Standard ( | Extended ( |

| Side Chain | Phenethyl ( | Benzyl ( |

| Chirality | L-configuration (S) | L-configuration (S) at |

| CAS Number | 132684-59-4 | 193954-28-8 |

Structural Visualization

Figure 1: Structural comparison highlighting the site of homologation. Fmoc-Hph-OH extends the reach of the aromatic ring, whereas Fmoc-

Solid Phase Peptide Synthesis (SPPS) Profile

The incorporation of these residues requires distinct protocols due to their differing reactivities and steric profiles.

Fmoc-L-Homophenylalanine (Fmoc-Hph-OH)[4]

-

Coupling Kinetics: Similar to Leucine or Phenylalanine. The side chain is bulky but flexible, rarely causing significant steric hindrance at the

-carbon during coupling. -

Racemization Risk: Low under standard conditions.

-

Protocol: Standard DIC/Oxyma or HBTU/DIPEA activation is sufficient.

-

Solubility: High hydrophobicity. Peptides containing multiple Hph residues may aggregate on-resin. Use ChemMatrix or PEG-PS resins to mitigate aggregation.

Fmoc-beta-homophenylalanine (Fmoc- -HomoPhe-OH)[1]

-

Coupling Kinetics: Slower than

-amino acids. The -

Activation: Stronger activation is recommended to prevent deletion sequences.[1]

-

Protocol:

-

Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU.

-

Base: Collidine or DIPEA (2 equivalents relative to AA).

-

Time: Extend coupling time to 2–4 hours or use double coupling.

-

-

Kaiser Test: The primary amine of a

-AA reacts with ninhydrin, but the color may develop more slowly or appear less intense (brownish-blue) than with

Optimized Coupling Workflow

Figure 2: Decision tree for SPPS coupling. Note the requirement for high-potency activation (HATU) and double coupling for the

Impact on Peptide Properties & Drug Design[4][8][9][10]

Proteolytic Stability[11]

-

Fmoc-Hph-OH: Provides moderate stability. The non-standard side chain (

) can interfere with the S1 binding pocket of proteases like chymotrypsin, slowing degradation. However, the peptide bond itself remains a standard amide linkage susceptible to hydrolysis. -

Fmoc-

-HomoPhe-OH: Provides high stability.[][3] The extra methylene group in the backbone shifts the scissile bond, rendering it unrecognizable to most endogenous proteases.

Secondary Structure (Foldamers)

-

Fmoc-Hph-OH: Generally compatible with

-helices. It is often used to optimize hydrophobic interactions without disrupting the overall fold. -

Fmoc-

-HomoPhe-OH: Strong helix disruptor in

Hydrophobicity & Receptor Binding

-

Fmoc-Hph-OH: The extended side chain allows the phenyl ring to reach deeper into hydrophobic pockets. It is an excellent tool for Structure-Activity Relationship (SAR) studies when a standard Phenylalanine is slightly too short to achieve optimal

stacking or hydrophobic contact. -

Fmoc-

-HomoPhe-OH: Used to alter the backbone geometry. If a peptide bond needs to be shifted by ~1.5 Å to align catalytic residues or binding motifs, replacing Phe with

References

-

MDPI. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly. Available at: [Link]

-

National Institutes of Health (NIH). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Available at: [Link]

Sources

Advanced Solvation Dynamics of Fmoc-3,4-difluoro-L-homophenylalanine in DMF: A Technical Guide for Solid-Phase Peptide Synthesis

Introduction & Chemical Rationale

The incorporation of unnatural, fluorinated amino acids into peptide sequences is a sophisticated strategy utilized by drug development professionals to enhance proteolytic stability, modulate lipophilicity, and finely tune protein-protein interactions[1]. Among these specialized building blocks, Fmoc-3,4-difluoro-L-homophenylalanine (Fmoc-HoPhe(3,4-F2)-OH) serves as a critical intermediate. By extending the aliphatic chain by one methylene group (homophenylalanine) and introducing highly electronegative fluorine atoms at the 3 and 4 positions of the aromatic ring, researchers can drastically alter the pharmacokinetic profile of the resulting peptide[1].

However, the successful coupling of this building block during Solid-Phase Peptide Synthesis (SPPS) is entirely dependent on its solvation dynamics. N,N-Dimethylformamide (DMF) is the solvent of choice for this process. This guide explores the mechanistic causality behind the solubility of Fmoc-HoPhe(3,4-F2)-OH in DMF, providing self-validating experimental protocols and troubleshooting frameworks to ensure high-yield peptide assembly.

Mechanistic Principles of Solvation

The solubility of any Fmoc-protected amino acid is dictated by the thermodynamic balance between its crystalline lattice energy and the solvation energy provided by the solvent.

The Hydrophobic Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is characterized by significant steric bulk and hydrophobicity. While this provides excellent protection for the

The Fluorination Effect

The introduction of the 3,4-difluorophenyl group alters the molecule's overall solubility profile[1]. Fluorine is the most electronegative element; its substitution creates a strong local dipole moment on the aromatic ring but does not provide hydrogen-bond donating capabilities. Consequently, Fmoc-HoPhe(3,4-F2)-OH relies heavily on dipole-dipole interactions for solvation. DMF excels in this regard, enveloping the fluorinated ring and preventing the intermolecular

Quantitative Solvation Profile

For automated SPPS, stock solutions of Fmoc-amino acids are typically prepared at concentrations ranging from 0.2 M to 0.5 M[3]. The table below summarizes the comparative solubility profiles of related phenylalanine derivatives in DMF.

| Amino Acid Derivative | Chemical Formula | MW ( g/mol ) | Target SPPS Concentration | Solvation Characteristics in DMF |

| Fmoc-Phe-OH | C24H21NO4 | 387.43 | 0.2 M - 0.5 M | Highly soluble; rapid dissolution at room temp. |

| Fmoc-HoPhe-OH | C25H23NO4 | 401.45 | 0.2 M - 0.5 M | Highly soluble; increased aliphatic hydrophobicity. |

| Fmoc-HoPhe(3,4-F2)-OH | C25H21F2NO4 | 437.44 | 0.2 M - 0.5 M | Requires extended agitation due to altered crystal packing and strong C-F dipoles. |

Experimental Protocol: Preparation of 0.2 M SPPS Stock Solutions

To ensure scientific integrity and reproducible coupling yields, the preparation of the Fmoc-HoPhe(3,4-F2)-OH solution must follow a self-validating methodology. The following protocol is designed to achieve a 0.2 M concentration.

Step 1: Equipment & Reagent Preparation

-

Causality: Moisture introduces competing hydrogen bonds and can lead to side reactions during activation. Ensure all glass vials are completely dry[3].

-

Action: Weigh precisely 0.875 g (2.0 mmol) of Fmoc-HoPhe(3,4-F2)-OH into a clean, dry 20 mL scintillation vial.

Step 2: Solvent Addition

-

Causality: Using standard-grade DMF can ruin a synthesis due to amine impurities. Only use "Peptide-Synthesis Grade" DMF that has been recently degassed[4].

-

Action: Add exactly 10.0 mL of peptide-grade DMF to the vial to achieve a 0.2 M concentration[3].

Step 3: Mechanical Agitation

-

Causality: Mechanical force is required to disrupt the crystalline lattice of the lyophilized powder, maximizing the surface area exposed to the solvent.

-

Action: Cap the vial securely and vortex vigorously for 1 to 2 minutes at room temperature[3].

Step 4: Visual Validation & Thermal Assistance

-

Causality: Undissolved particulates will clog the fluidic lines of automated synthesizers and result in incomplete coupling. If particulates remain, thermal energy can overcome the remaining lattice energy. However, overheating (>40°C) risks thermal degradation of the Fmoc group[3].

-

Action: Visually inspect the solution. If it is not optically clear, place the vial in a water bath set to 30-40°C for 5-10 minutes, followed by a secondary vortexing step[3].

Step 5: Final Validation

-

Action: Hold the vial against a light source. The solution must be completely transparent with no suspended solids. It is now ready for activation (e.g., using HATU/DIPEA) and coupling.

Workflow for the solvation and activation of Fmoc-HoPhe(3,4-F2)-OH in SPPS.

Troubleshooting & Solvent Degradation Pathways

A critical failure point in peptide synthesis is the degradation of the solvent itself. DMF is not indefinitely stable; it tends to spontaneously break down over time, a process accelerated by light, heat, and moisture[4].

The primary degradation product of DMF is dimethylamine (DMA) [4]. Because the mechanism for Fmoc removal is a base-catalyzed

Preventative Measures:

-

Degassing: Always degas DMF prior to use by bubbling inert gas (Nitrogen or Argon) through the solvent to purge volatile DMA impurities[4].

-

Storage Limits: Once Fmoc-HoPhe(3,4-F2)-OH is fully dissolved in DMF, the solution should be used promptly. If short-term storage is unavoidable, it must be kept in a tightly sealed, light-protected container at 4°C to minimize solvent degradation[3].

Mechanism of DMF degradation and its impact on Fmoc-protected amino acids.

References

- "The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future." Australian Journal of Chemistry (ConnectSci).

- "Solvents for Solid Phase Peptide Synthesis." AAPPTec.

- "Synthesis of complex unnatural fluorine-containing amino acids." PMC (National Institutes of Health).

- "Technical Support Center: Fmoc-Gly-OH-1-13C Solubility in DMF." Benchchem.

Sources

The Strategic Integration of Fluorinated Homophenylalanine in Peptide Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and rapid clearance. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties of the fluorine atom. This technical guide provides an in-depth exploration of the applications of fluorinated homophenylalanine in peptide drug design. While drawing foundational principles from the more extensively studied fluorinated phenylalanine, this guide will focus on the available specific data and potential advantages of its higher homologue. We will delve into the synthesis of fluorinated homophenylalanine, its incorporation into peptide scaffolds, and its impact on critical drug-like properties including proteolytic stability, receptor binding affinity, and conformational behavior. Furthermore, this guide will present detailed experimental protocols and explore the potential of fluorinated homophenylalanine in advanced applications such as enzyme inhibition and in vivo imaging.

Introduction: The Fluorine Advantage in Peptide Therapeutics

Peptide-based therapeutics offer high target specificity and potency, making them attractive drug candidates for a wide range of diseases.[1] However, their clinical translation is often hampered by rapid degradation by proteases and poor membrane permeability.[2] The strategic incorporation of modified amino acids is a proven method to enhance the pharmacokinetic and pharmacodynamic profiles of peptides.[3]

Fluorine, the most electronegative element, possesses a small van der Waals radius, similar to that of a hydrogen atom. When incorporated into amino acid side chains, it can profoundly modulate electronic properties, hydrophobicity, and conformational preferences without introducing significant steric bulk.[4][5] These alterations can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can shield adjacent peptide bonds from enzymatic cleavage.[6][7][8]

-

Modulated Receptor Binding: Fluorination can alter the electronic distribution of aromatic rings, influencing cation-π, π-π, and other non-covalent interactions with target receptors, potentially leading to improved binding affinity and selectivity.[5]

-

Favorable Conformational Pre-organization: The introduction of fluorine can induce specific conformational biases in the peptide backbone and side chains, which can be advantageous for receptor recognition.[9]

-

Improved Pharmacokinetic Properties: Increased lipophilicity through fluorination can enhance membrane permeability and oral bioavailability.[3]

While fluorinated phenylalanine has been extensively studied and utilized in peptide drug design, its higher homologue, fluorinated homophenylalanine, offers an additional layer of structural diversity and potential benefits. The extra methylene group in the side chain provides increased conformational flexibility and alters the positioning of the aromatic ring, which can lead to unique and potentially advantageous interactions with biological targets.

Synthesis of Fluorinated Homophenylalanine

The synthesis of enantiomerically pure fluorinated homophenylalanine is a critical first step for its successful incorporation into peptides. Various synthetic strategies have been developed, often drawing from methods used for other non-canonical amino acids.

A notable example is the highly stereospecific and efficient synthesis of homopentafluorophenylalanine. This method starts from an oxazolidine aldehyde and proceeds in a 57% overall yield with greater than 98% enantiomeric excess. The enantiomeric excess is typically determined by 19F NMR analysis of a dipeptide derivative.[10]

Phosphonic acid analogues of fluorinated homophenylalanine have also been synthesized.[7][10] These syntheses often involve multi-step sequences starting from substituted phenylpropanoates or phenylacetates, followed by reduction, aldehyde formation, and subsequent phosphonylation and amination steps.[10]

General Synthetic Workflow for Phosphonic Acid Analogues of Fluorinated Homophenylalanine

Caption: Generalized synthetic workflow for phosphonic acid analogues of fluorinated homophenylalanine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of fluorinated homophenylalanine into a growing peptide chain is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[11]

Protocol: Manual Fmoc-SPPS of a Peptide Containing Fluorinated Homophenylalanine

1. Resin Preparation:

- Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

- Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

2. Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from the N-terminus.

- Wash the resin thoroughly with DMF, isopropanol, and DCM.

3. Amino Acid Coupling:

- Activate the Fmoc-protected fluorinated homophenylalanine (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

- Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

- Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

4. Capping (Optional):

- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Peptide Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

- After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

7. Precipitation and Purification:

- Precipitate the cleaved peptide in cold diethyl ether.

- Centrifuge to pellet the peptide, wash with cold ether, and air-dry.

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

SPPS Workflow for Peptides with Fluorinated Homophenylalanine

Caption: Standard solid-phase peptide synthesis (SPPS) cycle for incorporating fluorinated homophenylalanine.

Impact on Peptide Properties

The introduction of fluorinated homophenylalanine can significantly influence several key properties of a peptide, ultimately impacting its therapeutic potential.

Proteolytic Stability

A major driver for incorporating fluorinated amino acids is to enhance resistance to enzymatic degradation.[6][12] While systematic studies on peptides containing fluorinated homophenylalanine are limited, the principles derived from fluorinated phenylalanine are highly relevant. Fluorination can sterically and electronically hinder the approach of proteases to the scissile peptide bond.[7] However, the effect is not always predictable and depends on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[6][10]

A study on model peptides showed that the impact of fluorinated amino acids on proteolytic stability is complex and cannot be generalized.[13] In some cases, stability is increased, while in others, it may remain unchanged or even decrease.

Receptor Binding and Biological Activity

The additional methylene group in homophenylalanine provides greater conformational freedom to the aromatic side chain. Fluorination of this ring can then fine-tune its electronic properties and influence its interactions within a receptor binding pocket.

A study on phosphonic acid analogues of fluorinated homophenylalanine and phenylalanine as inhibitors of alanyl aminopeptidases (APN) demonstrated the superior inhibitory potential of the homophenylalanine derivatives.[7][10] The inhibition constants for the homophenylalanine analogues were in the submicromolar range for human APN, indicating potent inhibition.[10] This suggests that the longer side chain of homophenylalanine allows for more optimal positioning of the fluorinated phenyl ring within the enzyme's active site.

| Compound | Enzyme | Inhibition Constant (Ki) |

| 1-amino-3-(3-fluorophenyl)propylphosphonic acid | Human APN | Submicromolar |

| Phenylalanine Analogues | Human APN | Generally weaker inhibition |

Table 1: Inhibitory activity of a fluorinated homophenylalanine analogue compared to phenylalanine analogues against human alanyl aminopeptidase (hAPN). Data from[7][10].

Conformational Effects

The conformation of a peptide is crucial for its biological activity. Fluorination can induce specific secondary structures or stabilize existing ones. The conformational effects of fluorinated homophenylalanine are expected to be distinct from those of fluorinated phenylalanine due to the increased flexibility of the side chain.

19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of fluorinated peptides. The 19F chemical shift is highly sensitive to the local environment, providing valuable information about protein folding, dynamics, and ligand binding.[12][14] Conformational heterogeneity in peptides and proteins containing fluorinated phenylalanine has been successfully detected using 19F NMR.[14] Similar approaches can be applied to peptides incorporating fluorinated homophenylalanine to elucidate their solution-state structures and dynamics.

Advanced Applications

Enzyme Inhibitors

As demonstrated by the potent inhibition of alanyl aminopeptidases, fluorinated homophenylalanine derivatives are promising candidates for the design of enzyme inhibitors.[7][10] The ability to modulate both the steric and electronic properties of the side chain allows for the fine-tuning of inhibitor potency and selectivity.

PET Imaging

Radiolabeled amino acids, particularly those labeled with fluorine-18 (¹⁸F), are valuable tracers for Positron Emission Tomography (PET) imaging, especially in oncology.[4][15] ¹⁸F-labeled phenylalanine derivatives have been successfully developed and used for tumor imaging.[4] Although specific studies on ¹⁸F-labeled fluorinated homophenylalanine are not yet widely reported, the development of such tracers is a logical and promising future direction. The synthesis would likely involve a nucleophilic substitution reaction with [¹⁸F]fluoride on a suitable precursor.

Conceptual Radiosynthesis of [¹⁸F]Fluorohomophenylalanine

Caption: A conceptual workflow for the radiosynthesis of [¹⁸F]fluorohomophenylalanine for PET imaging.

Conclusion and Future Perspectives

The incorporation of fluorinated homophenylalanine into peptides represents a promising, albeit still developing, strategy in drug design. While the field has been largely dominated by studies on its lower homologue, fluorinated phenylalanine, the available evidence suggests that the unique structural and electronic properties of fluorinated homophenylalanine can offer distinct advantages, particularly in the design of enzyme inhibitors.

Future research should focus on:

-

Expanding the Synthetic Toolbox: Developing efficient and stereoselective synthetic routes to a wider variety of fluorinated homophenylalanine isomers.

-

Systematic Structure-Activity Relationship Studies: Conducting comprehensive studies to elucidate the effects of fluorination at different positions of the homophenylalanine side chain on peptide stability, conformation, and biological activity.

-

Direct Comparative Studies: Performing head-to-head comparisons of peptides containing fluorinated homophenylalanine, fluorinated phenylalanine, and their non-fluorinated counterparts to clearly delineate the specific advantages of each modification.

-

Development of PET Tracers: Synthesizing and evaluating ¹⁸F-labeled fluorinated homophenylalanine derivatives as novel PET imaging agents.

As our understanding of the nuanced effects of this unique amino acid grows, fluorinated homophenylalanine is poised to become an increasingly valuable tool in the arsenal of medicinal chemists and peptide scientists, enabling the development of next-generation peptide therapeutics with enhanced efficacy and drug-like properties.

References

-

Genetic Encoding of Fluorinated Analogues of Phenylalanine for19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. (n.d.). Open Research Repository. Retrieved from [Link]

-

Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. (2020). MDPI. Retrieved from [Link]

-

Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. (2014). PubMed. Retrieved from [Link]

-

Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. (2014). ResearchGate. Retrieved from [Link]

-

Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. (2020). PubMed. Retrieved from [Link]

-

Solid phase synthesis of peptides containing backbone-fluorinated amino acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

19F NMR-tags for peptidyl prolyl conformation analysis. (n.d.). RSC Publishing. Retrieved from [Link]

-

Fluorinated Peptides. (n.d.). CY BioCIS. Retrieved from [Link]

-

19F NMR-tags for peptidyl prolyl conformation analysis. (2025). PMC. Retrieved from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. Retrieved from [Link]

-

The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. (n.d.). Retrieved from [Link]

-

Solid-phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). PMC. Retrieved from [Link]

-

Solid-phase peptide synthesis. (2014). Digital CSIC. Retrieved from [Link]

-

Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). PubMed. Retrieved from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). PubMed. Retrieved from [Link]

-

A Highly stereospecific and efficient synthesis of homopentafluoro- phenylalanine. (2004). PubMed. Retrieved from [Link]

-

Design of Highly Fluorinated Peptides for Cell-based 19F NMR. (2023). PMC. Retrieved from [Link]

-

Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. (2019). Beilstein Journals. Retrieved from [Link]

-

4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2016). PMC. Retrieved from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. Retrieved from [Link]

-

Enantioselective synthesis of O,O-acetal-fused tetracyclic scaffolds with fluorinated tetrasubstituted centers via fluorine-assisted asymmetric induction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022). MDPI. Retrieved from [Link]

-

Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. (2022). Biophysics Colab. Retrieved from [Link]

-

Trends in peptide drug discovery. (n.d.). Retrieved from [Link]

-

Synthesis and conformational analysis of cyclic analogues of inverse gamma-turns. (2008). PubMed. Retrieved from [Link]

-

Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. (2023). SCIRP. Retrieved from [Link]

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. (2016). PubMed. Retrieved from [Link]

-